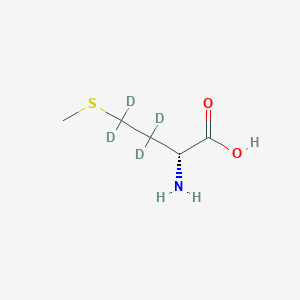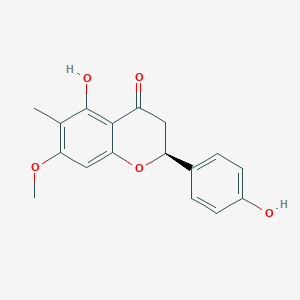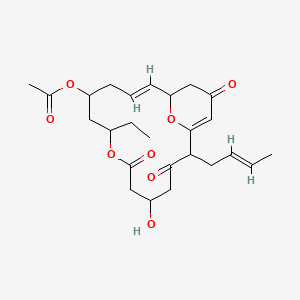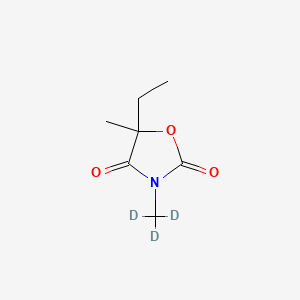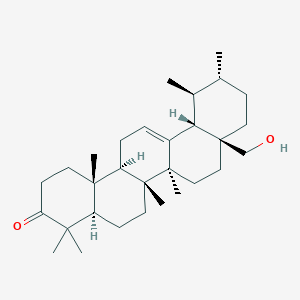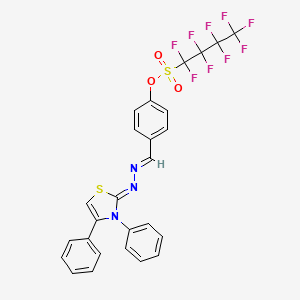
4-epi-Withaferin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is an analogue of Withaferin A and has garnered attention for its potential therapeutic properties, particularly in the field of oncology . Withanolides, the class of compounds to which 4-epi-Withaferin A belongs, are known for their diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-epi-Withaferin A involves the chemical modification of Withaferin A. One common method includes the epimerization of Withaferin A at the C-4 position. This process typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods and the use of plant cell cultures have shown promise in producing withanolides, including this compound, on a larger scale .
化学反应分析
Types of Reactions: 4-epi-Withaferin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives .
科学研究应用
作用机制
The mechanism of action of 4-epi-Withaferin A involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets proteins such as heat shock proteins (Hsp90), nuclear factor kappa B (NF-κB), and signal transducer and activator of transcription (STAT) proteins.
Pathways Involved: this compound induces oxidative stress, leading to the generation of reactive oxygen species (ROS).
相似化合物的比较
4-epi-Withaferin A is unique among withanolides due to its specific stereochemistry at the C-4 position. Similar compounds include:
Withaferin A: The parent compound, known for its potent anticancer and anti-inflammatory properties.
Withanone: Another withanolide with notable anticancer and neuroprotective effects.
Withanolide D: Known for its immunomodulatory and anti-inflammatory activities.
The uniqueness of this compound lies in its enhanced cytotoxicity and cytoprotective heat-shock-inducing activity compared to its analogues .
属性
分子式 |
C28H38O6 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
(1S,2R,6R,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23+,24+,26+,27-,28+/m0/s1 |
InChI 键 |
DBRXOUCRJQVYJQ-SKXGSRCNSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@H]6O)C)O5)C)CO |
规范 SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



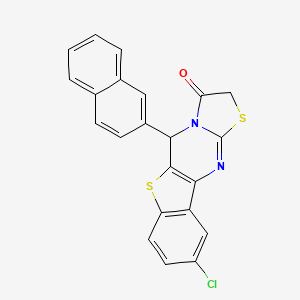
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
